molecular formula C4H10O8Pb3 B7799548 Lead acetate, basic

Lead acetate, basic

Cat. No. B7799548
M. Wt: 8.1e+02 g/mol
InChI Key: VLOJXAQYHIVPFI-UHFFFAOYSA-H
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Description

“Lead acetate, basic” also known as “subacetate of lead”, is an inorganic compound with the formula Pb3(OH)4(O2CCH3)2 . It is a white solid and is one of several lead acetates . It was historically used as an astringent during the 18th, 19th, and early 20th centuries .


Synthesis Analysis

Lead acetate is prepared by dissolving lead (II) oxide or lead (II) carbonate in concentrated acetic acid . The desulfurized lead paste is leached with acetic acid and hydrogen peroxide to prepare lead acetate solution, which is then reacted with sodium hydroxide solution to synthesize high-purity α-PbO .


Molecular Structure Analysis

The molecular formula of “Lead acetate, basic” is C4H10O8Pb3 . It is an ionic compound that is formed by the reaction of elemental lead and acetic acid . It has one Pb2+ ion and two CH3COO- ions .


Chemical Reactions Analysis

Lead acetate reacts with hydrogen sulfide to form lead sulfide and acetic acid . The chemical equation is given below:


Physical And Chemical Properties Analysis

Lead acetate is a white crystalline solid . It has a slight sweet taste . It is very soluble in water . The molar mass of anhydrous lead acetate is 325.29 g.mol-1 .

Mechanism of Action

Lead acetate primarily targets the central nervous system . It induces oxidative stress, intensifies apoptosis of neurocytes, interferes with Ca2+ dependent enzymes like nitric oxide synthase , and affects the vasoactive function of endothelium through the increased production of reactive oxygen species .

Safety and Hazards

Lead acetate is neurotoxic and is considered a probable human carcinogen . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

lead(2+);diacetate;tetrahydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.4H2O.3Pb/c2*1-2(3)4;;;;;;;/h2*1H3,(H,3,4);4*1H2;;;/q;;;;;;3*+2/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOJXAQYHIVPFI-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[OH-].[OH-].[OH-].[OH-].[Pb+2].[Pb+2].[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O8Pb3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

8.1e+02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lead acetate, basic

CAS RN

1335-32-6
Record name Lead subacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEAD SUBACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW7DT27250
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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